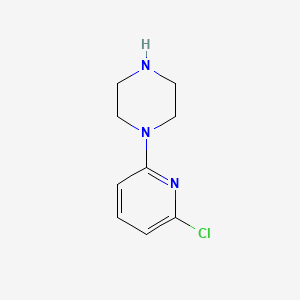

1-(6-Chloropyridin-2-yl)piperazine

Beschreibung

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are of paramount importance in drug discovery and development due to their structural diversity and their ability to interact with a wide range of biological targets. researchgate.netnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity. thieme-connect.com This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. More than 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. thieme-connect.com

Overview of Piperazine (B1678402) Scaffold in Bioactive Molecules

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. uni.lu This means that this particular structural framework is capable of binding to multiple biological targets with high affinity. The flexible core of the piperazine moiety allows for the design and synthesis of new bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and antipsychotic effects. researchgate.netnih.gov Its two nitrogen atoms provide sites for substitution, enabling the creation of large and diverse chemical libraries for drug screening.

Role of Pyridine (B92270) Derivatives in Pharmaceutical Agents

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of pharmaceutical chemistry. chemimpex.com Its derivatives are integral components of numerous approved drugs and are actively explored for new therapeutic applications. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in terms of polarity and metabolic stability. The nitrogen atom can participate in hydrogen bonding and can be a key interaction point with biological targets. Pyridine-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Contextualizing 1-(6-Chloropyridin-2-yl)piperazine within Pyridylpiperazine Research

This compound (CAS No: 87394-54-5) emerges at the intersection of piperazine and pyridine chemistry, combining the advantageous features of both scaffolds. chemimpex.com The presence of the electron-withdrawing chlorine atom on the pyridine ring can influence the reactivity of the entire molecule and its binding interactions with target proteins. This compound is a key building block, primarily utilized as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuropharmacology. chemimpex.com Its structure allows for modifications at the second nitrogen atom of the piperazine ring, providing a straightforward route to a diverse range of derivatives.

Chemical Properties and Synthesis

The utility of this compound as a synthetic intermediate is underpinned by its chemical properties and accessible synthesis routes.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| CAS Number | 87394-54-5 |

| Appearance | Off-white to yellow powder |

| Melting Point | 40-46 °C |

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,6-dichloropyridine (B45657) and piperazine. This reaction leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack.

Applications in Medicinal Chemistry Research

The primary value of this compound lies in its role as a precursor for the synthesis of novel compounds with diverse pharmacological activities. Researchers have utilized this intermediate to explore new treatments for a variety of disorders.

As a Scaffold for Central Nervous System (CNS) Agents

A significant area of research involving this compound is the development of agents targeting the central nervous system. The piperazine moiety is a common feature in many CNS-active drugs, as it can often cross the blood-brain barrier. By modifying the piperazine ring of this compound, scientists have developed compounds with potential antipsychotic and other neurological activities.

For instance, derivatives have been synthesized and evaluated for their affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychosis and other mental health disorders. The general structure of these derivatives involves the attachment of various aryl or aralkyl groups to the N4-position of the piperazine ring.

In the Development of Other Bioactive Molecules

Beyond CNS applications, the versatile nature of the this compound scaffold has been exploited in the search for other therapeutic agents. Researchers have employed this compound in studies related to receptor binding and enzyme inhibition, which are fundamental processes in understanding and treating a wide range of diseases. chemimpex.com The ability to readily create a library of derivatives makes it a valuable tool in structure-activity relationship (SAR) studies, where the goal is to systematically alter the structure of a molecule to optimize its biological activity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRTJUIRPBBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388575 | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-54-5 | |

| Record name | 1-(6-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 1 6 Chloropyridin 2 Yl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Derivatives

The synthesis of piperazine-containing compounds is a cornerstone of medicinal chemistry, owing to the frequent presence of the piperazine moiety in a vast number of approved drugs. mdpi.comnih.gov The adaptability of piperazine-based synthons facilitates their incorporation into complex molecular architectures. mdpi.com Key methods for creating N-arylpiperazines, such as 1-(6-chloropyridin-2-yl)piperazine, include nucleophilic aromatic substitution (SNAr), as well as palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions. mdpi.com

Nucleophilic aromatic substitution (SNAr) stands out as a primary method for the synthesis of N-arylpiperazines, especially with electron-deficient (hetero)arenes. mdpi.com This type of reaction is analogous to the reaction of acid chlorides with nucleophiles, where the nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. youtube.com

The direct reaction of a halogenated pyridine (B92270) with piperazine is a common and effective method for synthesizing compounds like this compound. For instance, the synthesis of the related compound 1-(3-nitropyridin-2-yl)piperazine (B1350711) is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile. nih.gov The reaction proceeds via a nucleophilic aromatic substitution mechanism where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electron-deficient carbon atom of the pyridine ring and displacing the chloride ion. nih.gov

A similar principle applies to the synthesis of this compound, which would typically involve the reaction of 2,6-dichloropyridine (B45657) with piperazine. The regioselectivity of such reactions can be influenced by various factors, including the solvent and the nature of other substituents on the pyridine ring. researchgate.net For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the solvent's ability to act as a hydrogen-bond acceptor plays a significant role in determining which chlorine atom is substituted. researchgate.net

The presence of electron-withdrawing groups on the pyridine ring is crucial for facilitating nucleophilic aromatic substitution reactions. These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbon atoms attached to the leaving groups more electrophilic. nih.gov In the case of 2-chloro-3-nitropyridine, the nitro group at the 3-position strongly withdraws electrons, making the carbon at the 2-position a prime target for nucleophilic attack by piperazine. nih.gov

The reactivity of substituted pyridinium (B92312) ions in SNAr reactions is also influenced by the nature of the leaving group and the position of the substituent. For instance, in the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638), a different leaving group order is observed compared to typical SNAr reactions, highlighting the complexity of these systems. nih.gov Computational models have been developed to predict the rate and regioselectivity of SNAr reactions based on descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center. chemrxiv.org

Condensation reactions represent another important strategy for the synthesis of piperazine derivatives. These reactions often involve the formation of the piperazine ring itself from acyclic precursors. For example, piperazine-based acetanilides have been synthesized by reacting various anilines with bromoacetyl bromide to form an intermediate, which is then reacted with a phenylpiperazine. researchgate.net

Another approach involves the Claisen-Schmidt condensation to form a chalcone, which can then be further modified to incorporate the piperazine moiety. researchgate.net Additionally, the synthesis of piperazine-2-acetic acid esters has been achieved through a route that involves a Masamune condensation reaction as a key step. nih.gov

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is frequently employed in the synthesis of piperazine derivatives. thieme-connect.com This reaction involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine in the presence of a reducing agent to form a more substituted amine. thieme-connect.com

This technique has been successfully used to synthesize various piperazine-containing molecules. For example, the synthesis of a benzylpiperazine was achieved through the reductive amination of a benzaldehyde (B42025) derivative. thieme-connect.com In another instance, the synthesis of 3-substituted piperazine-2-acetic acid esters utilized a reductive amination step to create a key diamine intermediate. nih.gov The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride (B8407120) being favored for their mild and selective nature. nih.gov Continuous-flow hydrogenation has also emerged as a greener and more scalable alternative for carrying out reductive aminations. thieme-connect.com

Beyond the more common methods, a variety of other synthetic strategies have been developed to construct the piperazine ring and its derivatives. One notable approach is the DABCO (1,4-diazabicyclo[2.2.2]octane) bond cleavage method, which is considered an efficient and straightforward way to synthesize functionalized piperazines. researchgate.netrsc.org

Other innovative methods include:

Palladium-catalyzed cyclization: This method allows for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Visible-light-promoted decarboxylative annulation: This protocol provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org

Double Michael addition: This strategy involves the sequential addition of nitrosoalkenes to amines to form bis(oximinoalkyl)amines, which are then cyclized to form piperazines. researchgate.net

These diverse synthetic methodologies provide chemists with a broad toolkit for the construction of a wide range of piperazine-containing compounds, including the important intermediate this compound.

Data Tables

Table 1: Synthetic Methods for Piperazine Derivatives

| Synthetic Method | Description | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a halogenated (hetero)arene with piperazine. | Often requires electron-withdrawing groups on the aromatic ring. nih.gov |

| Condensation Reactions | Formation of the piperazine ring or its derivatives from acyclic precursors. | Can involve various named reactions like Claisen-Schmidt or Masamune condensations. researchgate.netnih.gov |

| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. | A versatile method for C-N bond formation. thieme-connect.com |

| DABCO Bond Cleavage | Synthesis of functionalized piperazines via the cleavage of the C-N bond in DABCO. | An efficient and simple approach. researchgate.netrsc.org |

| Palladium-catalyzed Cyclization | Modular synthesis of highly substituted piperazines. | Provides high regio- and stereochemical control. organic-chemistry.org |

| Visible-light-promoted Decarboxylative Annulation | Annulation of a glycine-based diamine with aldehydes. | Proceeds under mild conditions. organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions

Specific Synthetic Routes for this compound and its Direct Analogs

The synthesis of N-arylpiperazines, including this compound, traditionally involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, often requiring high temperatures and long reaction times. nih.gov However, a more common and direct approach for this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction between a suitable chloro-substituted heteroaromatic ring and piperazine.

For the synthesis of this compound, the primary method involves the reaction of 2,6-dichloropyridine with piperazine. In this reaction, one of the chlorine atoms of 2,6-dichloropyridine is substituted by one of the nitrogen atoms of the piperazine ring. To favor monosubstitution and prevent the formation of the disubstituted product, an excess of piperazine is often used. The reaction conditions can be modulated; for instance, a similar analog, 1-(5-chloropyridin-2-yl)piperazine (B1307259), is prepared by heating a mixture of 2,5-dichloropyridine (B42133) and piperazine in ethylene (B1197577) glycol.

A more modern and efficient alternative for forming the crucial C-N bond is the Buchwald-Hartwig amination. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction joins amines with aryl halides and has become a dominant tool in the synthesis of N-arylpiperazines. nih.gov It offers advantages such as milder reaction conditions and broader substrate scope compared to traditional methods. wikipedia.org Research has demonstrated that electron-donating and sterically inducing aryl chlorides can be aminated in high yields, and the reaction can even be performed under solvent-free conditions using piperazine itself as the solvent, presenting a more environmentally friendly approach. nih.gov

Derivatization and Functionalization of this compound

The this compound scaffold serves as a versatile template for creating new molecular entities through modifications at several key positions. chemimpex.com

The secondary amine of the piperazine ring is a primary site for derivatization, allowing for the attachment of a wide variety of functional groups through N-alkylation or N-acylation reactions. This modification is fundamental in building libraries of compounds for structure-activity relationship (SAR) studies.

N-Acylation: The piperazine nitrogen can be reacted with acyl chlorides or activated carboxylic acids. For example, reaction with chloroacetyl chloride produces 1-chloroacetyl-4-(6-chloropyridin-2-yl)piperazine, a reactive intermediate for further modification. In one study, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) was synthesized by reacting piperazine with two equivalents of chloroacetyl chloride, demonstrating how the piperazine core can be used to link two functional units. semanticscholar.org

N-Alkylation: Alkyl halides or other electrophiles can be coupled to the piperazine nitrogen. This is a common strategy to introduce diverse substituents. For instance, analogs have been synthesized via coupling reactions between halides and 1-(5-chloropyridin-2-yl)piperazine under basic conditions.

A simplified, one-pot procedure for creating monosubstituted piperazines without the need for protecting groups has also been developed, using heterogeneous catalysis by metal ions on polymeric resins. nih.gov

The chlorine atom on the pyridine ring is another key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-based or nitrogen-based substituents, significantly altering the molecule's properties.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst. researchgate.net The chlorine atom of the this compound can be replaced with various aryl or heteroaryl groups using this reaction. This method is popular due to its tolerance of a wide range of functional groups. researchgate.net Azole derivatives have also been explored as leaving groups in Suzuki-type reactions for C-C bond formation on heterocyclic cores. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to replace the chlorine atom with a variety of primary or secondary amines, forming a new C-N bond. wikipedia.org The development of specialized bidentate phosphine (B1218219) ligands and sterically hindered ligands has expanded the scope of this reaction to include a vast array of amines and aryl halides under mild conditions. wikipedia.orglibretexts.org This allows for the synthesis of derivatives where the chlorine is substituted by another amino group, leading to compounds with different electronic and steric properties.

Connecting the piperazine nitrogen to another functional moiety via a linker or spacer group is a common strategy in drug design. The nature and length of this spacer can be critical for biological activity.

Studies have shown that a flexible three-carbon aliphatic linker is often optimal for maintaining agonistic activity at certain receptors. The synthesis of such compounds involves reacting the parent piperazine with a molecule containing a three-carbon chain and a suitable leaving group, such as 1-bromo-3-chloropropane. Investigations into linker rigidity and length have found that shortening or lengthening the linker, or introducing rigid elements like a cyclopropyl (B3062369) ring, can lead to a loss of biological efficacy.

In other examples, more complex linkers, such as carbonylphenoxyethanone units, have been used to connect the piperazine core to other pharmacophores, like thieno[2,3-b]pyridine (B153569) moieties. semanticscholar.org

The primary purpose of synthesizing derivatives of this compound is to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can understand how each component contributes to the compound's biological activity and optimize it for a specific target.

Extensive SAR studies have been performed on related aryl piperazine scaffolds. For example, in the development of antimalarial agents, around 40 analogs were synthesized to map the preliminary SAR, exploring modifications in three distinct regions of the molecule. Similarly, various piperazine analogs have been designed and synthesized to evaluate their selectivity for sigma receptors.

In another study, a series of pyridyl alkylarylpiperazines were synthesized to investigate the SAR of the pyridine moiety, the linker, and the terminal arylpiperazine group. This led to the discovery that a pyridine-2-fluorine fragment was important for agonism at the D2 receptor.

Analytical Techniques for Compound Characterization

The characterization of this compound and its derivatives relies on a suite of standard analytical techniques to confirm their identity, purity, and structure.

Chromatography: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the final compound, with commercial standards often having a purity of ≥92%. chemimpex.com Gas Chromatography-Mass Spectrometry (GC-MS) is an established method for the chemical characterization of 1-arylpiperazine drugs.

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the synthesized compounds by identifying the mass-to-charge ratio (m/z) of the molecular ion. nih.gov Advanced techniques can also predict the collision cross-section (CCS) values for different adducts of the molecule, providing further structural information. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized molecules. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structure confirmation. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of key functional groups in the molecule, such as C-H, C=O, and N-H bonds, by observing their characteristic vibration frequencies. nih.gov

Melting Point: The melting point is a basic physical property used to identify and assess the purity of solid compounds, with the value for this compound being in the range of 40-46 °C. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the piperazine ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The protons on the piperazine ring will appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The NH proton of the piperazine ring will likely appear as a broad singlet that can be exchanged with D₂O. For comparison, in the related compound 1-(5-chloro-2-pyridyl)piperazine, the piperazinyl protons appear as a triplet at δ 2.46 and δ 3.45 ppm. prepchem.com

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (typically δ 110-160 ppm), while the piperazine carbons will be found in the upfield region (typically δ 40-55 ppm). For reference, the piperazine carbons in unsubstituted piperazine appear at around δ 45 ppm. chemicalbook.com In 1-(2-chlorophenyl)piperazine, the piperazine carbons are observed at approximately δ 46 and 51 ppm. chemicalbook.com

Table 1: Predicted and Reference NMR Data

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for similar structures |

|---|---|---|

| ¹H NMR | ||

| Pyridine-H | 7.0 - 8.5 | 1-(5-chloro-2-pyridyl)piperazine: 6.82 (d), 7.56 (dd), 8.08 (d) prepchem.com |

| Piperazine-CH₂ | 2.5 - 4.0 | 1-(5-chloro-2-pyridyl)piperazine: 2.46 (t), 3.45 (t) prepchem.com |

| Piperazine-NH | Broad singlet | |

| ¹³C NMR | ||

| Pyridine-C | 110 - 160 | 1-(2-Pyridyl)piperazine: 107.1, 113.3, 137.6, 148.1, 159.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 197.07198 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 198.07926 |

| [M+Na]⁺ | 220.06120 |

| [M-H]⁻ | 196.06470 |

| [M+K]⁺ | 236.03514 |

Data sourced from PubChem predictions. uni.lu

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound. A suitable reversed-phase HPLC method would be developed to separate the main compound from any impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area. Commercial suppliers report purities of ≥ 92% for this compound as determined by HPLC. chemimpex.comchemimpex.com

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and conformation in the solid state. While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures, such as clozapine (B1669256) analogues containing a piperazine ring, reveals that the piperazine ring typically adopts a chair conformation. researchgate.net The crystal structure would also confirm the substitution pattern on the pyridine ring.

This compound is a synthetically accessible and versatile intermediate. Its preparation via nucleophilic aromatic substitution and the reactivity of its piperazine moiety allow for the creation of a wide array of derivatives for biological screening. The characterization of this compound is routinely achieved through a combination of spectroscopic and chromatographic methods, ensuring its identity and purity for use in further research and development.

Molecular Interactions and Pharmacological Targets

Mechanisms of Biological Activity and Receptor Interaction

The biological activity of 1-(6-Chloropyridin-2-yl)piperazine and its derivatives stems from the molecule's ability to interact with specific biological targets. chemimpex.comchemimpex.com The core structure consists of a pyridine (B92270) ring, a well-known "privileged scaffold" in medicinal chemistry, and a piperazine (B1678402) group, which is a key fragment in many biologically active drugs. nih.govnih.govresearchgate.net The nitrogen atoms within the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with receptor sites, while the chloropyridine component contributes to the molecule's binding affinity and selectivity through various non-covalent interactions. mdpi.com

The piperazine scaffold is a common feature in compounds designed to target G protein-coupled receptors (GPCRs). mdpi.com Derivatives of this compound are synthesized to create molecules with tailored activities for specific applications. chemimpex.com The general mechanism involves the presentation of key pharmacophoric elements in a specific spatial orientation, allowing for high-affinity binding to the orthosteric or allosteric sites of target proteins.

Neuropharmacological Targets and Related Mechanisms

The this compound scaffold is a cornerstone for developing therapeutic agents aimed at treating neurological disorders. chemimpex.comchemimpex.com Its derivatives have been investigated for their interactions with key neurotransmitter systems in the central nervous system (CNS). The piperazine moiety is a common structural motif in many centrally acting drugs, and its combination with the chloropyridine ring allows for the modulation of various neuroreceptors. researchgate.netmdpi.com

Dopamine (B1211576) Receptor Interaction (e.g., D2, D3)

The piperazine scaffold is integral to many ligands that target dopamine receptors. While direct binding data for this compound is not extensively detailed, numerous N-arylpiperazine analogs demonstrate high affinity and selectivity for D2-like dopamine receptors (D2, D3, and D4). mdpi.comnih.govmdpi.com For instance, a series of N-phenylpiperazine analogs were found to bind with nanomolar affinity to the human D3 receptor, showing substantial selectivity over the D2 receptor subtype. nih.gov This selectivity is significant because the D2 and D3 subtypes share considerable amino acid sequence homology. nih.gov

The ability of these compounds to differentiate between D2 and D3 receptors is often attributed to bitopic binding, where the molecule engages with both the primary binding site and a secondary, allosteric site on the receptor. nih.gov The development of D3-selective ligands containing a piperazine core is a key strategy in the search for treatments for conditions like Parkinson's disease-related dyskinesia. nih.gov

Table 1: Dopamine Receptor Binding Profile of a Representative N-Phenylpiperazine Analog (Compound 6a)

| Receptor | Binding Affinity (Ki, nM) | Selectivity (D3 vs. D2) |

|---|---|---|

| Human D3 | ~1.4 nM (Calculated) | ~500-fold |

| Human D2 | ~700 nM (Calculated) |

Data derived from studies on related N-phenylpiperazine analogs, specifically compound 6a from the cited research. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A)

The serotonin (5-HT) system is another primary target for piperazine-containing compounds. mdpi.com A wealth of evidence implicates the 5-HT1A receptor in the pathophysiology of depression and anxiety. nih.gov A compound closely related to the subject, 6-chloro-2-[1-piperazinyl]-pyrazine (CPP), which features a pyrazine (B50134) instead of a pyridine ring, has been shown to exert a potent serotonin-mimetic action within the central nervous system. nih.gov

Furthermore, many arylpiperazine derivatives act as ligands for various serotonin receptors. mdpi.com For example, the selective 5-HT1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] has been shown to enhance cholinergic transmission and cognitive function, an effect mediated by its interaction with 5-HT1A receptors. nih.gov Some dopamine D3 receptor-selective N-phenylpiperazine analogs have also been evaluated for their affinity at the 5-HT1A receptor, though they typically show lower affinity for this target compared to D3. mdpi.com This cross-reactivity highlights the promiscuous nature of the piperazine scaffold, which can be fine-tuned through chemical modification to achieve desired selectivity.

Central Nervous System Effects

The interactions with dopamine and serotonin receptors translate into observable effects on the central nervous system. Pyridine alkaloids and their synthetic analogs are known to possess a wide range of CNS activities. nih.gov For example, the serotonin-mimetic actions of the related compound CPP include the enhancement of the crossed extensor reflex and the elicitation of head twitches in animal models, both of which are characteristic responses to central serotonin receptor activation. nih.gov The anxiolytic-like and antidepressant-like activities of other novel piperazine derivatives have been demonstrated to be modulated by the serotonergic system. nih.gov These findings underscore the potential for this compound-based compounds to modulate mood, cognition, and motor function through their action on central neuroreceptor systems. nih.govnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism and Agonism

Beyond classic neuroreceptors, the this compound scaffold has been incorporated into modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin, and is a key target for the development of new analgesics. nih.govnih.govwikipedia.org

Piperazine urea (B33335) derivatives have been designed as potent TRPV1 antagonists. nih.gov Conversely, a compound structurally related to the subject, 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC), was identified as a partial and selective TRPV1 agonist. nih.gov This compound demonstrated a concentration-dependent activation of TRPV1 currents and produced antinociceptive effects in animal models of inflammatory pain. nih.gov The dual potential for this chemical family to produce both agonists and antagonists highlights its versatility in drug design. nih.govnih.gov For instance, another related compound, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), is a known TRPV1 antagonist. nih.gov

Table 2: Activity of a Related Chloropyridinyl Piperazine Derivative at the TRPV1 Receptor

| Compound | Activity | Efficacy | EC50 / IC50 |

|---|---|---|---|

| CPIPC | Partial Agonist | ~60% of capsaicin | 1.56 ± 0.13 μM (EC50) |

| BCTC | Antagonist | - | - |

Data for CPIPC (a 5-chloro analog) and BCTC (a 3-chloro analog) are shown. nih.govnih.gov

Interaction with Specific Residues (e.g., Arg557)

The mechanism by which chloropyridinyl piperazine derivatives interact with the TRPV1 channel has been investigated at the molecular level. The residue Arginine 557 (Arg557), located within the binding pocket of the receptor, has been identified as a critical determinant for switching between channel antagonism and agonism. nih.gov

The partial agonist CPIPC was specifically designed to form a hydrogen bond with Arg557. nih.gov Molecular docking studies combined with site-directed mutagenesis confirmed that Arg557 is critical for the activation of the TRPV1 channel by CPIPC. nih.gov This detailed understanding of the interaction with a specific amino acid residue provides a rational basis for designing new TRPV1 modulators with fine-tuned agonist or antagonist properties for therapeutic purposes. nih.gov

Implications for Pain Modulation

Research into dual-targeting compounds has highlighted the potential of piperazine derivatives in developing novel pain therapies. polimi.it Studies have shown that certain piperazine-based compounds act as potent antagonists for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). polimi.it This dual activity is significant, as selective ligands for either H3R or σ1R have demonstrated considerable preclinical efficacy in various pain models. polimi.it The combination of these two mechanisms in a single molecule could represent a significant advancement in treating pain. polimi.it The piperazine ring is considered an influential structural element for achieving this dual activity at the σ1R while maintaining high affinity for the H3R. polimi.it

Sigma Receptor Ligand Activity (e.g., σ1, σ2)

The piperazine moiety is a well-established pharmacophore for sigma receptor ligands. polimi.itnih.gov Sigma receptors, including the σ1 and σ2 subtypes, are involved in numerous physiological processes and are considered important targets in neuropharmacology and oncology. nih.govnih.gov The 1-(chloropyridin-2-yl)piperazine scaffold, in particular, serves as a valuable precursor for developing selective sigma receptor ligands. nih.gov

Structure-activity relationship (SAR) studies reveal that modifications to the piperazine core can significantly alter binding affinity and selectivity for σ1 and σ2 receptors. For instance, replacing a piperidine (B6355638) ring with a piperazine can dramatically influence σ1R affinity. polimi.it Research on N,N'-disubstituted piperazines has led to the identification of compounds with high, subnanomolar affinity for the σ1 site and others with high selectivity for the σ2 site. nih.gov The development of such ligands is crucial for characterizing the physiological roles of these receptor subtypes and for designing targeted therapeutics. nih.govnih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Piperazine Derivatives Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity.

| Compound | Modification | σ1R Ki (nM) | σ2R Ki (nM) | Source |

|---|---|---|---|---|

| o-nitro-phenethyl-piperazine derivative | N-substitution with o-nitrophenethyl group | - | 4.9 | nih.gov |

| m-nitro-phenethyl-piperazine derivative | N-substitution with m-nitrophenethyl group | <1 | - | nih.gov |

| Piperazine Derivative 5 | Piperidine replaced by piperazine | 3.64 | - | polimi.it |

| Piperazine Derivative 11 | Piperidine replaced by piperazine | 11.5 | - | polimi.it |

Enzyme Inhibition and Modulation

The this compound structure also serves as a scaffold for the development of potent enzyme inhibitors, targeting key players in cell cycle regulation and tissue pathology.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. preprints.orgmdpi.com In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. nih.govnih.gov Consequently, selective inhibition of CDK4/6 has emerged as a highly effective strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. preprints.orgnih.govnih.gov

Several FDA-approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, incorporate a piperazine ring in their chemical structure. mdpi.com The piperazine moiety is often introduced via a nucleophilic aromatic substitution (SNAr) reaction during synthesis. mdpi.com This structural component is integral to the molecule's ability to bind to the kinase and exert its inhibitory effect, highlighting the importance of piperazine-containing building blocks like this compound in the synthesis of this class of anticancer drugs. mdpi.com

Table 2: Approved Piperazine-Containing CDK4/6 Inhibitors

| Drug Name | Mechanism | Therapeutic Use | Source |

|---|---|---|---|

| Palbociclib | Selective inhibitor of CDK4 and CDK6 | HR-positive, HER2-negative breast cancer | mdpi.com |

| Ribociclib | Selective inhibitor of CDK4 and CDK6 | HR-positive, HER2-negative breast cancer | mdpi.com |

| Trilaciclib | Selective inhibitor of CDK4 and CDK6 | To decrease chemotherapy-induced myelosuppression | mdpi.com |

Transglutaminase 2 (TGase 2) is a multifunctional, calcium-dependent enzyme involved in protein crosslinking and cell signaling. nih.govrsc.org Dysregulation of its activity is implicated in a variety of diseases, including certain cancers, neurodegenerative disorders, and inflammatory conditions like celiac disease. nih.govnih.govmdpi.com This makes TGase 2 an attractive therapeutic target. mdpi.com

While many inhibitors target the enzyme's active site, some novel inhibitors function through different mechanisms. nih.gov For example, the inhibitor GK921, which features a pyridopyrazine structure related to the chloropyridinylpiperazine core, inactivates TGase 2 by binding to its N-terminus and inducing a conformational change, rather than interacting with the active site. nih.gov This demonstrates that scaffolds related to this compound can be utilized to develop allosteric inhibitors, offering an alternative strategy for modulating enzyme function. nih.gov The development of potent and specific TGase 2 inhibitors remains an active area of research. rsc.orgresearchgate.net

Other Proposed Molecular Targets and Pathways

Beyond the targets previously discussed, the this compound scaffold is implicated in interactions with other important molecular pathways. A notable example is its role in creating ligands that target G-Protein Coupled Receptors (GPCRs). zhanggroup.org

Specifically, research has identified piperazine derivatives that act as dual antagonists of the Histamine H3 receptor (H3R) and the sigma-1 receptor. polimi.it The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Its antagonism is pursued for various neurological and cognitive disorders. The piperazine moiety is a critical structural feature for achieving high affinity at both H3R and σ1R, making compounds based on this scaffold promising candidates for novel, dual-action therapeutics. polimi.it

Structure Activity Relationship Sar Studies

Impact of Chloropyridine Moiety on Biological Activity

The chloropyridine moiety is a key structural feature of 1-(6-Chloropyridin-2-yl)piperazine, significantly enhancing its biological activity. chemimpex.com This component makes the compound a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the fields of neuropharmacology and medicinal chemistry. chemimpex.com The presence of the chloro group on the pyridine (B92270) ring influences the electronic properties of the molecule, which can affect its binding affinity to biological targets. chemimpex.com

Derivatives of this compound have shown potential in various therapeutic areas. For instance, certain derivatives have been investigated for their activity at dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications as atypical antipsychotics. nih.gov The position of the chlorine atom is crucial; for example, 6-chloro-substituted derivatives have demonstrated a preference for D1 receptors. nih.gov

Influence of Piperazine (B1678402) Ring Substituents on Target Affinity and Efficacy

The piperazine ring is another critical component of this compound, and substituents on this ring can significantly modulate the compound's target affinity and efficacy. The piperazine scaffold is considered a privileged structure in drug discovery due to its prevalence in biologically active compounds across various therapeutic areas. nih.gov

Studies on derivatives have shown that substitutions on the piperazine ring can dramatically alter biological activity. For example, in a series of 1-piperazino-3-arylindans, the introduction of substituents on the piperazine ring significantly increased D1 affinity and selectivity. nih.gov Specifically, small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, were associated with potent D1 and D2 antagonism in vivo. nih.gov

Furthermore, the nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role. Research on piperazine-linked aminopyridines indicated that introducing benzyl (B1604629) or phenylethyl groups led to better activity compared to the unsubstituted parent compound, suggesting beneficial interactions with a lipophilic pocket of the target. researchgate.net The pKa of the piperazine ring, which is influenced by nearby chemical groups, also affects the molecule's protonation state and, consequently, its solubility and interaction with targets. rsc.org

Table 1: Impact of Piperazine Ring Substituents on Receptor Affinity

| Base Compound | Piperazine Ring Substituent | Target | Affinity (IC50 or Ki) | Reference |

| 1-piperazino-3-phenylindans | Unsubstituted | D1/D2 | Moderate | nih.gov |

| 1-piperazino-3-phenylindans | 2,2-dimethyl | D1 | < 10 nM | nih.gov |

| Aminopyridine | Unsubstituted piperazine | Kinase | Baseline | researchgate.net |

| Aminopyridine | Benzyl on piperazine | Kinase | Improved | researchgate.net |

| Aminopyridine | Phenylethyl on piperazine | Kinase | Improved | researchgate.net |

This table is for illustrative purposes and synthesizes findings from the text.

Role of Linker and Spacer Groups in Bioactivity

The piperazine moiety itself often acts as a linker. nih.gov Its bifunctional nature allows for the attachment of different groups to its two nitrogen atoms, creating a bridge between various pharmacophores. nih.gov The flexibility of the piperazine ring can be advantageous, but in some cases, a more rigid linker is preferred to lock the molecule into an active conformation. rsc.org

In the context of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target protein binder to an E3 ligase ligand, the insertion of a piperazine ring into the linker has been shown to potentially improve activity by increasing rigidity. nih.gov However, the length of the linker is also critical for the formation of an efficient ternary complex. nih.gov Studies on piperazine derivatives interacting with sigma receptors have shown that the length of an alkyl linker can influence affinity, although this effect is not always straightforward and can be target-dependent. nih.gov For instance, in one series of compounds, extending the alkyl chain length decreased affinity for the H3 receptor but had no clear effect on sigma-1 receptor affinity. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. spirochem.com This can involve replacing a functional group or a whole substructure with another that has similar steric and electronic properties. spirochem.com

In the context of this compound and its analogs, bioisosteric replacement can be applied to several parts of the molecule. For example, the piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or morpholine. Studies comparing piperazine and piperidine cores have shown that such a switch can have a profound impact on target affinity and selectivity. nih.gov In one study, replacing a piperazine ring with piperidine significantly increased affinity for the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov

The chloropyridine moiety can also be a subject of bioisosteric replacement. The pyridine ring could be replaced with other aromatic or heteroaromatic rings, and the chlorine atom could be substituted with other halogens (e.g., fluorine) or different electron-withdrawing groups to fine-tune the electronic properties of the molecule. Bioisosteric replacement of an isoxazole (B147169) heterocycle with a pyridine ring in a different class of compounds resulted in ligands with high affinity for nicotinic cholinergic receptors. nih.gov

Conformational Flexibility and Molecular Interactions

The conformational flexibility of this compound and its derivatives is a key determinant of their biological activity. The ability of the molecule to adopt different shapes allows it to interact optimally with the binding sites of various biological targets. The piperazine ring typically exists in a chair conformation, but it can undergo ring flipping, and the substituents on the nitrogen atoms can be in either axial or equatorial positions.

Molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the binding of these compounds to their protein targets. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. The chloropyridine ring can participate in pi-stacking and other aromatic interactions. Computational studies, such as conformational analysis, can help to identify the low-energy conformations of these molecules and predict how they will bind to a receptor. nih.gov

Computational Chemistry Approaches in SAR

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in understanding the SAR of compounds like this compound. These approaches can be broadly categorized into structure-based and ligand-based methods. mdpi.commdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used to understand the binding modes of ligands and to screen virtual libraries of compounds for potential binders.

In the context of this compound derivatives, molecular docking studies can provide valuable insights into how these compounds interact with their biological targets at an atomic level. For example, docking studies of piperazine-containing compounds with the sigma-1 receptor have helped to identify key amino acid residues involved in binding. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Docking studies can also help to explain the observed SAR. For instance, by comparing the docking poses of a series of analogs with varying activity, researchers can rationalize why certain substituents enhance or diminish binding affinity. This information is invaluable for the design of new, more potent, and selective ligands. For example, docking studies on quinazolinone derivatives containing a piperazine moiety helped to rationalize their anticancer activity by showing favorable interactions within the binding pocket of the target. nih.gov

Density Functional Theory (DFT) Calculations

To theoretically probe the molecular structure and electronic properties of this compound, Density Functional Theory (DFT) calculations are an invaluable tool. While specific DFT studies on this exact molecule are not readily found in the surveyed literature, the methodology is widely applied to similar heterocyclic compounds. tandfonline.comscirp.org

A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This is often achieved using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). researchgate.net

From these calculations, a wealth of information can be derived:

Optimized Molecular Geometry: This includes precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's 3D structure.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra.

Electronic Properties: DFT allows for the calculation of various electronic descriptors, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the piperazine and pyridine rings, as well as the chlorine atom, would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Quantum Chemical Parameters (HOMO-LUMO, Electrophilicity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself. It can be calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). scirp.org

While specific calculated values for this compound are not available, studies on analogous chlorinated heterocyclic compounds provide a basis for what might be expected. For instance, the introduction of chlorine atoms generally increases the electrophilicity of a molecule. scirp.org

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. The piperazine nitrogen atoms are likely significant contributors to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. The chloropyridine ring is expected to be a major contributor to the LUMO. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | A higher value would indicate a greater propensity to accept electrons in a reaction. |

These quantum chemical parameters are instrumental in predicting the reactive sites of the molecule and understanding its potential interactions with biological macromolecules, thereby guiding the design of new therapeutic agents.

Preclinical Research and Therapeutic Potential

Evaluation in Disease Models

Derivatives built upon the piperazine (B1678402) framework have been extensively evaluated in various preclinical disease models to ascertain their therapeutic potential.

Neurodegenerative Conditions

The piperazine scaffold is a key component in the development of drugs targeting the central nervous system. The compound 1-(6-Chloropyridin-2-yl)piperazine is specifically noted as a valuable intermediate for pharmaceuticals aimed at neurological disorders. chemimpex.com While direct preclinical model data for this specific compound is not extensively detailed in available research, the broader class of piperazine derivatives has shown relevance. For instance, in preclinical investigations of Parkinson's disease, neurotoxin-based models are commonly used. One study demonstrated that a novel derivative administered chronically in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease was able to reverse motor deficits observed in the pole test and cylinder rearing test. nih.gov The treatment also protected against the loss of tyrosine hydroxylase-containing neurons and reduced glial reactivity in the substantia nigra. nih.gov Similar protective effects were observed in vitro in SH-SY5Y cells exposed to the neurotoxin 6-OHDA. nih.gov

Mood Disorders

The piperazine ring is a well-established pharmacophore in drugs developed for mood disorders. However, specific evaluations of this compound in preclinical models of mood disorders, such as major depressive disorder, are not prominently featured in the current body of research. The evaluation of potential new antidepressant drugs often involves a battery of behavioral models in animals to understand their mechanisms of action and translate findings to clinical efficacy. nih.gov

Cancer Research (e.g., Breast Cancer, Anticancer Efficacy)

The piperazine nucleus is a privileged structure in the design of anticancer agents. Numerous studies have demonstrated the potent anticancer efficacy of molecules derived from or containing a piperazine ring.

Novel vindoline-piperazine conjugates have shown significant antiproliferative activity across a wide array of human tumor cell lines. mdpi.com One derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against the MDA-MB-468 breast cancer cell line, with a GI50 value of 1.00 µM. mdpi.com Other conjugates displayed high potency against various cancers, including colon, CNS, melanoma, and renal cancer cell lines. mdpi.com For example, a derivative with a 4-trifluoromethylphenyl substituent was highly effective and selective against colon cancer (COLO-205) and melanoma (SK-MEL-5) cells. mdpi.com Another compound containing 1-bis(4-fluorophenyl)methyl piperazine proved effective against the leukemia MOLT-4 cell line, with a growth rate reduction of -98.81%. mdpi.com

Table 1: Anticancer Activity of Selected Vindoline-Piperazine Conjugates

| Compound Derivative | Cancer Type | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | Breast Cancer | MDA-MB-468 | GI50 | 1.00 µM | mdpi.com |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | Non-Small Cell Lung Cancer | HOP-92 | GI50 | 1.35 µM | mdpi.com |

| 4-trifluoromethylphenyl substituted conjugate (17) | CNS Cancer | SNB-75 | Growth % | -80% reduction | mdpi.com |

| 4-trifluoromethylphenyl substituted conjugate (28) | Colon Cancer | COLO-205 | Growth % | -90.33% | mdpi.com |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate (31) | Leukemia | MOLT-4 | Growth % | -98.81% | mdpi.com |

Inflammatory Pain Models

Piperazine derivatives have been investigated for their anti-inflammatory and analgesic properties in various preclinical models. A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated significant anti-nociceptive and anti-inflammatory effects. nih.gov

In the acetic acid-induced abdominal writhing test in mice, a model for visceral pain, LQFM182 produced a dose-dependent reduction in writhing. nih.gov In the formalin-induced pain test, which has an early neurogenic phase and a later inflammatory phase, the compound reduced paw licking time during the second, inflammatory phase. nih.gov

The anti-inflammatory activity was further confirmed in the carrageenan-induced paw edema model, where the derivative reduced edema formation at all time points measured. nih.gov In a carrageenan-induced pleurisy model, which assesses inflammation in the thoracic cavity, the compound reduced the migration of inflammatory cells, particularly polymorphonuclear cells. nih.gov This was accompanied by a reduction in the activity of the myeloperoxidase enzyme and lower levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

In Vitro and In Vivo Efficacy Studies

The efficacy of piperazine-containing compounds has been established through a combination of in vitro and in vivo studies.

In vitro, the anticancer efficacy of vindoline-piperazine conjugates was determined using assays on 60 different human tumor cell lines, revealing low micromolar growth inhibition (GI50) values. mdpi.com

In vivo efficacy has been demonstrated in inflammatory models. The piperazine derivative LQFM182 showed significant anti-inflammatory and anti-nociceptive effects in mouse models of paw edema, pleurisy, and formalin-induced pain, as detailed previously. nih.gov These studies confirm that the effects observed in vitro can translate to a physiological response in a living organism.

Selectivity Profiling

A crucial aspect of preclinical research is determining a compound's selectivity, ensuring it acts on the intended target with minimal effects on other cells, which can reduce potential side effects.

In cancer research, promising vindoline-piperazine conjugates were tested for their effects on non-tumor Chinese hamster ovary (CHO) cells to ascertain their selectivity for cancer cells. mdpi.com Three selected conjugates exhibited promising selectivity, with half-maximal inhibitory concentration (IC50) values of 2.54 µM, 10.8 µM, and 6.64 µM on the non-tumor cells, suggesting a therapeutic window. mdpi.com

In the field of neuropharmacology, selectivity profiling is used to fine-tune a molecule's interaction with specific receptor subtypes. In a study focused on dopamine (B1211576) receptors, enantiomers of a potent racemic piperazine compound were evaluated for their binding affinity to D2 and D3 receptors. nih.gov The (-)-enantiomer displayed higher affinity and selectivity for the D3 receptor (Ki = 0.57 nM) over the D2 receptor (Ki = 47.5 nM), highlighting how stereochemistry can be used to achieve receptor selectivity. nih.gov

Table 2: Selectivity Profile of Piperazine Derivatives

| Compound Type | Target | Assay | Result | Significance | Reference |

|---|---|---|---|---|---|

| Vindoline-piperazine conjugate (20) | Non-tumor cells vs. Cancer cells | IC50 on CHO cells | 2.54 µM | Demonstrates selectivity for cancer cells. | mdpi.com |

| Vindoline-piperazine conjugate (23) | Non-tumor cells vs. Cancer cells | IC50 on CHO cells | 10.8 µM | Demonstrates selectivity for cancer cells. | mdpi.com |

| Vindoline-piperazine conjugate (25) | Non-tumor cells vs. Cancer cells | IC50 on CHO cells | 6.64 µM | Demonstrates selectivity for cancer cells. | mdpi.com |

| Piperazine derivative (-)-10e | Dopamine D3 vs D2 Receptor | Ki (inhibition constant) | D3 Ki=0.57 nM; D2 Ki=47.5 nM | High selectivity for D3 receptor subtype. | nih.gov |

| Piperazine derivative (+)-10e | Dopamine D3 vs D2 Receptor | Ki (inhibition constant) | D3 Ki=3.73 nM; D2 Ki=113 nM | Lower affinity and selectivity compared to (-) enantiomer. | nih.gov |

Metabolic Stability and Pharmacokinetic Considerations

In Vitro Metabolic Stability

The metabolic stability of a compound is often first assessed using in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The piperazine ring, a common moiety in many centrally active drugs, is known to be susceptible to metabolism.

Research on arylpiperazine derivatives has shown that they can be extensively metabolized. For instance, studies on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) revealed that it is primarily O-demethylated by CYP2D6. nih.gov Similarly, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) undergoes significant metabolism, mainly through aromatic hydroxylation. nih.gov The metabolic stability of such compounds is therefore often dependent on the specific CYP enzymes they are substrates for.

The chemical environment of the piperazine ring can significantly influence its metabolic fate. For example, in a study of several anti-cancer drugs containing a piperazine ring, it was found that the ring could be bioactivated through hydroxylation of the carbon atom alpha to the tertiary nitrogen atoms. nih.gov

The stability of the piperazine moiety can be modulated by structural modifications. In a series of piperazine-containing compounds, it was demonstrated that the introduction of fluorine atoms could enhance metabolic stability. researchgate.net Furthermore, the nature of the aromatic ring attached to the piperazine is crucial. In one study, replacing a pyridazine (B1198779) ring with a pyrazine (B50134) led to a decrease in metabolic stability, highlighting the sensitivity of the molecule's core structure to metabolic enzymes.

Given that this compound contains both a chloropyridine and a piperazine ring, it is likely to be a substrate for several CYP enzymes. The chlorine atom on the pyridine (B92270) ring may influence the rate and site of metabolism. The primary metabolic pathways are expected to involve oxidation of the piperazine ring and potentially hydroxylation of the pyridine ring.

Table 1: Illustrative In Vitro Metabolic Stability of Structurally Related Arylpiperazine Derivatives

| Compound | In Vitro System | Key Metabolic Pathway | Key Metabolizing Enzyme(s) | Reference |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | Human Liver Microsomes | O-demethylation | CYP2D6 | nih.gov |

| 1-(3-chlorophenyl)piperazine (mCPP) | Rat Urine | Aromatic hydroxylation, Piperazine degradation | Not specified | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds to infer potential metabolic pathways for this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For arylpiperazine derivatives, these properties can be quite variable.

For example, the arylpiperazine derivative CDRI-93/478 showed rapid absorption and a bioavailability of approximately 70% in rats after oral administration. nih.gov It also exhibited linear pharmacokinetics over the dose range studied. nih.gov However, another related compound, meta-chlorophenylpiperazine (mCPP), displayed large variability in clearance and bioavailability in human volunteers.

The distribution of these compounds is also noteworthy. Many arylpiperazine derivatives are designed to act on the central nervous system (CNS), and therefore must cross the blood-brain barrier. The physicochemical properties of this compound, such as its lipophilicity and molecular size, will be important determinants of its ability to enter the brain. The piperazine moiety is often included in CNS drug candidates to improve their pharmacokinetic properties. nih.gov

The clearance of arylpiperazine compounds is primarily driven by hepatic metabolism. As discussed, CYP enzymes, particularly CYP2D6 and CYP3A4, are often involved in the metabolism of piperazine-containing drugs. researchgate.net The rate of metabolism will directly impact the compound's half-life and duration of action.

Excretion of metabolites is expected to occur primarily via the kidneys. For mCPP, metabolites were excreted in the urine, some as glucuronide or sulfate (B86663) conjugates. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters of a Structurally Related Arylpiperazine Derivative in Rats

| Parameter | Value (for CDRI-93/478) | Reference |

| Bioavailability | ~70% | nih.gov |

| Protein Binding | <40% | nih.gov |

| Excretion (urinary) | <2% (unchanged) | nih.gov |

This table is for illustrative purposes and shows data for a structurally related compound to infer potential pharmacokinetic properties for this compound.

Applications Beyond Pharmaceutical Development

Role as a Chemical Building Block and Intermediate in Organic Synthesis

The reactivity and structural stability of 1-(6-Chloropyridin-2-yl)piperazine make it a valuable building block for creating more complex organic molecules. chemimpex.com Its piperazine (B1678402) and chloropyridine moieties offer sites for various chemical transformations, allowing for the synthesis of a diverse array of derivatives. chemimpex.com

This compound serves as a key intermediate in multi-step syntheses. For instance, the piperazine ring can undergo N-acylation, N-alkylation, or be incorporated into larger heterocyclic systems. The chlorine atom on the pyridine (B92270) ring can be substituted through nucleophilic aromatic substitution reactions, further expanding its synthetic potential. Researchers utilize these reactive sites to construct novel compounds with specific desired properties for various applications. chemimpex.comnih.govnih.gov For example, it can be a precursor in the synthesis of bis(heterocycles) by reacting it to form bis(thiosemicarbazones), which are then cyclized into more complex structures like bis(1,3,4-thiadiazole) derivatives. nih.gov

Potential in Agricultural Chemistry

The inherent biological activity associated with the chloropyridine and piperazine structures has led to the exploration of this compound and its derivatives in agriculture. chemimpex.com Research has focused on developing new agents for crop protection, including insecticides and plant antiviral agents. chemimpex.comnih.govfrontiersin.org

Derivatives of this compound are investigated for their potential as insecticides. The core structure is a component of more complex molecules designed to target pests affecting cruciferous vegetables and other crops. nih.gov For example, novel piperine (B192125) derivatives synthesized for insecticidal activity evaluation against Plutella xylostella have shown promising results, with some compounds achieving high mortality rates. nih.gov The development of N-pyridylpyrazole thiazole (B1198619) derivatives has also been explored as a new class of insecticides. mdpi.com While direct studies on the insecticidal properties of the parent compound are less common, its role as a precursor for these active derivatives is significant in the search for new pest control agents.

A significant area of research is the development of derivatives of this compound to combat plant viral diseases, which cause substantial economic losses worldwide. frontiersin.org Plant viruses such as Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Potato Virus Y (PVY) are major targets. nih.govfrontiersin.orgnih.gov

Novel trifluoromethylpyridine piperazine derivatives have been synthesized and tested for their ability to protect plants from viral infections. nih.govfrontiersin.org In some studies, these compounds have demonstrated higher antiviral activities than existing commercial agents like ningnanmycin (B12329754). nih.govfrontiersin.org

The mechanism of action for some of these derivatives involves inducing a defense response in the host plant. For instance, studies have shown that certain trifluoromethyl pyridine piperazine derivatives can enhance the activity of defense-related enzymes in tobacco plants, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). frontiersin.org This activation of the plant's innate immune system helps it resist viral infection. frontiersin.org Other research focuses on the direct interaction of these compounds with viral components, such as the coat protein, to inhibit viral assembly. nih.gov

| Virus | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Cucumber Mosaic Virus (CMV) | Trifluoromethyl pyridine piperazine derivatives | Some derivatives showed better protective and inactivation activities than ningnanmycin. Compound S8 had a strong binding affinity to the CMV coat protein. | nih.gov |

| Tobacco Mosaic Virus (TMV) & Cucumber Mosaic Virus (CMV) | Trifluoromethyl pyridine piperazine derivatives | Compound A16 showed potent protective activity, enhancing plant defense enzymes (SOD, PPO, PAL). | frontiersin.org |

| Potato Virus Y (PVY) | 1,3,5-Triazine derivatives with piperazine | Compound C35 showed curative, protective, and inactivation activities comparable or superior to ningnanmycin. | nih.gov |

| Tomato Spotted Wilt Virus (TSWV) | Piperazine derivatives with α-ketoamide | Compounds 34 and 35 showed significantly better anti-TSWV activity than ningnanmycin and ribavirin (B1680618) by binding to the viral N protein. | cabidigitallibrary.org |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound serves as a reference standard. chemimpex.com Its well-defined chemical and physical properties allow it to be used for the calibration of analytical instruments and the validation of analytical methods. This ensures the accuracy and reliability of chemical analyses and is crucial for quality control processes in both research and industrial settings. chemimpex.com

Q & A

Q. What are the common synthetic routes for 1-(6-Chloropyridin-2-yl)piperazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with 2,6-dichloropyridine under controlled conditions to introduce the chloropyridinyl moiety. Key steps include optimizing reaction time (e.g., 2–6 hours), temperature (80–120°C), and solvent systems (e.g., DMF or acetonitrile). Catalysts like K₂CO₃ or Cs₂CO₃ are often used to enhance reactivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic methods confirm the structure of this compound?

Structural validation relies on:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and aromatic chloropyridine signals (δ 7.0–8.5 ppm).

- IR Spectroscopy : Peaks at ~1,250 cm (C-Cl stretch) and ~3,300 cm (N-H stretch) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 197 for the free base) validate the molecular formula .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact. Work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What in vitro assays assess the kinase inhibitory activity of this compound derivatives?

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescent ATP analogs to measure IC₅₀ values.

- Binding Affinity Studies : Radioligand displacement assays (e.g., H-labeled ATP) quantify competitive inhibition.

- Cellular Models : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. How can computational methods predict the conformational stability of this compound?

- Molecular Dynamics (MD) Simulations : Analyze piperazine ring flexibility (chair vs. boat conformations) and chloropyridine orientation.

- Density Functional Theory (DFT) : Calculate energy minima for substituent arrangements and steric/electronic effects.

- Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock or Schrödinger .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

- Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity).

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell line).

- Structural Analog Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on chloropyridine) using SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten